An In-depth Technical Guide to 6-Amino-3-bromopicolinic acid: A Versatile Scaffold for Agrochemical and Pharmaceutical Innovation
An In-depth Technical Guide to 6-Amino-3-bromopicolinic acid: A Versatile Scaffold for Agrochemical and Pharmaceutical Innovation
CAS Number: 1033201-61-4[1][2]
Authored by a Senior Application Scientist
Abstract
6-Amino-3-bromopicolinic acid is a trifunctional heterocyclic compound of significant interest in modern synthetic chemistry. Its unique architecture, featuring a pyridine core substituted with amino, bromo, and carboxylic acid moieties, offers three distinct points for chemical modification. This guide provides a comprehensive technical overview of 6-Amino-3-bromopicolinic acid, including its physicochemical properties, established and putative synthetic routes, and its pivotal role as a key building block in the development of next-generation pharmaceuticals and agrochemicals. Particular emphasis is placed on the strategic utilization of its reactive sites in the synthesis of novel synthetic auxin herbicides and other biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction: The Strategic Value of a Trifunctional Pyridine Core
Pyridinecarboxylic acids are a class of compounds recognized as "privileged scaffolds" in medicinal chemistry and agrochemical design.[3] The pyridine ring can engage in critical hydrogen bonding and π-π stacking interactions with biological targets, while the carboxylic acid group provides a handle for further derivatization and can interact with metal ions, a key feature in many enzyme inhibition mechanisms.
6-Amino-3-bromopicolinic acid emerges as a particularly valuable derivative. The strategic placement of three distinct functional groups on the picolinic acid (pyridine-2-carboxylic acid) framework creates a powerful tool for constructing complex molecular architectures:
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The Carboxylic Acid (C2-position): Enables the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships and the modulation of pharmacokinetic properties.
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The Bromo Group (C3-position): Serves as a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkynyl, and amino moieties, facilitating the rapid generation of compound libraries.
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The Amino Group (C6-position): Acts as a potent directing group in electrophilic aromatic substitution and provides a nucleophilic center for further functionalization. Its presence also significantly influences the electronic properties of the pyridine ring and can serve as a key interaction point with biological targets.
This guide will delve into the technical specifics of this compound, providing the foundational knowledge necessary for its effective application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis and formulation.
Physicochemical Data
The key physicochemical properties of 6-Amino-3-bromopicolinic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1033201-61-4 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [1] |
| IUPAC Name | 6-Amino-3-bromopyridine-2-carboxylic acid | [1] |
| Predicted pKa | 3.99 ± 0.10 | |
| Predicted Boiling Point | 412.2 ± 45.0 °C | |
| Predicted Density | 1.909 ± 0.06 g/cm³ |
Spectroscopic Characteristics
While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles.[4][5][6][7]
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electronic effects of the three substituents. The protons of the amino group (NH₂) and the carboxylic acid (COOH) will likely appear as broad singlets, and their signals will be exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the pyridine ring. The carboxyl carbon (C=O) is expected to have a characteristic downfield chemical shift in the range of 160-180 ppm.[7] The carbon atoms attached to the bromine and nitrogen atoms will also exhibit predictable shifts based on their electronic environments.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid is expected in the 2500-3500 cm⁻¹ region.[7] The C=O stretch of the carboxylic acid will appear as a strong band around 1700 cm⁻¹. N-H stretching vibrations from the primary amine will be visible in the 3300-3500 cm⁻¹ range. Characteristic C=C and C=N stretching vibrations of the pyridine ring will also be present in the fingerprint region.[5][6]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, an isotopic peak at M+2 of nearly equal intensity will be a definitive feature, confirming the presence of a single bromine atom.
Synthesis Methodologies: A Strategic Approach
The synthesis of 6-Amino-3-bromopicolinic acid can be approached through several strategic pathways, typically involving the sequential functionalization of a pyridine precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Logical Synthesis Workflow
The general logic for synthesizing this trifunctional molecule involves starting with a less complex pyridine derivative and introducing the functional groups in a controlled manner. A common strategy is to start with a 6-aminopicolinic acid or a related precursor and introduce the bromine atom via electrophilic aromatic substitution.
Caption: General workflow for synthesizing 6-Amino-3-bromopicolinic acid.
Representative Experimental Protocol: Electrophilic Bromination
This protocol is a representative method based on established procedures for the bromination of activated pyridine rings.[3] Researchers should perform their own optimization.
Objective: To synthesize 6-Amino-3-bromopicolinic acid via selective bromination of 6-aminopicolinic acid.
Materials:
-
6-Aminopicolinic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
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Sodium bicarbonate (saturated aqueous solution)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask, magnetic stirrer, reflux condenser, separation funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-aminopicolinic acid (1.0 eq) in anhydrous acetonitrile.
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Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature. The amino group at the 6-position acts as an activating and directing group, favoring substitution at the 3- and 5-positions. Careful control of stoichiometry is crucial to minimize di-bromination.[3]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and water. Carefully neutralize with saturated sodium bicarbonate solution. Separate the aqueous layer and extract it two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography to yield pure 6-Amino-3-bromopicolinic acid.
Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2 (¹H NMR, ¹³C NMR, IR, MS). The presence of the M/M+2 isotope pattern in the mass spectrum is a key indicator of successful bromination.
Applications in Research and Development
The trifunctional nature of 6-Amino-3-bromopicolinic acid makes it a highly sought-after intermediate for synthesizing more complex molecules with potential biological activity.
Agrochemicals: A Scaffold for Novel Auxin Herbicides
Picolinic acid derivatives are a major class of synthetic auxin herbicides.[8] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability in plants leads to uncontrolled growth and eventual death of susceptible broadleaf weeds.[9]
6-Amino-3-bromopicolinic acid is an ideal starting point for creating new auxin herbicides. The bromo-substituent at the 6-position (note: the topic molecule has the amino group at the 6-position and bromo at the 3-position, which is a common pattern for modification) is often replaced with various aryl or heteroaryl groups via cross-coupling reactions to discover novel, potent herbicidal molecules.[10][11]
Mechanism of Action: Synthetic Auxins
Caption: Simplified signaling pathway for synthetic auxin herbicides.[9]
Pharmaceuticals: An Intermediate for Drug Discovery
The substituted pyridine scaffold is a cornerstone of modern drug discovery. The functional groups of 6-Amino-3-bromopicolinic acid allow for its elaboration into a wide range of potential therapeutic agents. For example, its carboxylic acid analog has been identified as a direct precursor for certain anticoagulant Active Pharmaceutical Ingredients (APIs).[12] The ability to use the bromine and amino groups for further diversification makes it a valuable starting material for generating libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 6-Amino-3-bromopicolinic acid.
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Hazard Summary: Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use only outdoors or in a well-ventilated area. Do not breathe dust. Wash skin thoroughly after handling.
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.
Conclusion
6-Amino-3-bromopicolinic acid is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable and versatile platform for innovation. Its trifunctional nature provides a roadmap for the efficient construction of complex molecules with tailored biological activities. As the demand for novel and effective agrochemicals and pharmaceuticals continues to grow, the importance of scaffolds like 6-Amino-3-bromopicolinic acid in discovery and development pipelines is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.
References
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Grossmann, K. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-6-bromopicolinic acid. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
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UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. Retrieved from [Link]
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Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. PMC - NIH. Retrieved from [Link]
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University of California, Davis. (n.d.). Mode of Action of the Growth Regulator Herbicides. Retrieved from [Link]
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ResearchGate. (2010). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Retrieved from [Link]
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OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Elsevier. (2018). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3). Arabian Journal of Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]
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